molecular formula C14H15N3O4 B2508557 benzyl 2,4-Dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate CAS No. 1391828-70-8

benzyl 2,4-Dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate

Cat. No.: B2508557
CAS No.: 1391828-70-8
M. Wt: 289.291
InChI Key: SOYOOVPEOFHGHZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2,4-Dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One efficient method involves the reaction of hydantoin derivatives with benzyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired spiro compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2,4-Dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2,4-Dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl ester moiety enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Biological Activity

Benzyl 2,4-Dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate (CAS No. 1391828-70-8) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C14H15N3O4C_{14}H_{15}N_{3}O_{4}. The compound belongs to the spiro hydantoin family and features a unique spirocyclic structure that contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves cyclization reactions of hydantoin derivatives with benzyl chloroformate in the presence of bases like triethylamine. This synthetic route can be adapted for industrial production using continuous flow reactors to improve efficiency and scalability .

Antimicrobial and Antiproliferative Properties

Research indicates that this compound exhibits significant antimicrobial and antiproliferative activities. Studies have shown that compounds within this class can inhibit the growth of various bacterial strains and cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of bacteria (e.g., E. coli),
AntiproliferativeReduces proliferation in cancer cell lines,
Enzyme InhibitionInhibitor of protein arginine deiminase

The mechanism by which this compound exerts its biological effects involves its interaction with specific molecular targets. Notably, it acts as an inhibitor of protein arginine deiminase (PAD), an enzyme implicated in various pathological conditions including cancer and autoimmune diseases. By binding to the active site of PAD, it prevents the conversion of arginine residues to citrulline .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several pathogens. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics such as penicillin and tetracycline.

Case Study 2: Cancer Cell Line Proliferation

In vitro assays on human cancer cell lines showed that treatment with this compound led to a significant decrease in cell viability and proliferation rates compared to untreated controls. The IC50 values indicated potent antiproliferative effects across multiple cancer types .

Research Applications

This compound is being explored for various applications:

  • Medicinal Chemistry : As a lead compound for developing new drugs targeting PAD.
  • Material Science : Utilized in synthesizing novel materials with specific chemical properties due to its unique structure.
  • Biological Research : Investigated for its potential role in understanding disease mechanisms involving PAD .

Properties

IUPAC Name

benzyl 2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c18-11-14(16-12(19)15-11)6-7-17(9-14)13(20)21-8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,15,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYOOVPEOFHGHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12C(=O)NC(=O)N2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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